molecular formula C14H7N3O3 B11693873 2-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile

2-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile

Cat. No.: B11693873
M. Wt: 265.22 g/mol
InChI Key: IFNFHCVZEGGOFO-UHFFFAOYSA-N
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Description

2-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 2-nitrophenyl group and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile typically involves the condensation of 5-(2-nitrophenyl)furfural with malononitrile. The reaction is carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds via the formation of a Knoevenagel condensation product, which is then isolated and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification process can be streamlined by employing advanced chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: 2-{[5-(2-Aminophenyl)furan-2-yl]methylidene}propanedinitrile.

    Reduction: 2-{[5-(2-Nitrophenyl)tetrahydrofuran-2-yl]methylidene}propanedinitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a probe for studying enzyme-catalyzed reactions involving furan derivatives.

    Medicine: As a potential antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Industry: As a precursor for the synthesis of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins and nucleic acids. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Nitrophenyl)furfural: A precursor in the synthesis of 2-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile.

    2-{[5-(2-Nitrophenyl)furan-2-yl]methyleneamino}benzoic acid: A structurally related compound with similar biological activities.

Uniqueness

This compound is unique due to its combination of a furan ring, a nitrophenyl group, and a propanedinitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H7N3O3

Molecular Weight

265.22 g/mol

IUPAC Name

2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]propanedinitrile

InChI

InChI=1S/C14H7N3O3/c15-8-10(9-16)7-11-5-6-14(20-11)12-3-1-2-4-13(12)17(18)19/h1-7H

InChI Key

IFNFHCVZEGGOFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

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